

2-Bromo-4-methoxypyridine structure elucidation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-4-methoxypyridine

Cat. No.: B110594

[Get Quote](#)

An In-depth Technical Guide to the Structure Elucidation of **2-Bromo-4-methoxypyridine**

Abstract

This technical guide provides a comprehensive, methodology-focused walkthrough for the definitive structure elucidation of **2-bromo-4-methoxypyridine** (CAS No: 89488-29-9).

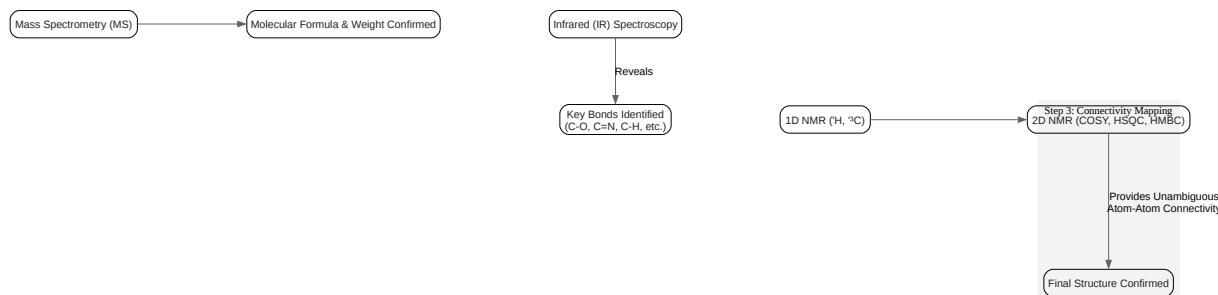
Designed for researchers, chemists, and quality control professionals, this document moves beyond simple data reporting to detail the integrated application of Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. Each section explains the causal logic behind the experimental choices and provides field-proven protocols. The guide culminates in a synthesized analysis, demonstrating how multi-faceted data streams converge to provide an unambiguous structural confirmation, reinforced by 2D NMR correlation principles.

Introduction and Strategic Overview

2-Bromo-4-methoxypyridine is a key heterocyclic building block in medicinal and materials chemistry.^[1] Its utility as a synthetic intermediate demands rigorous and unequivocal structural verification to ensure downstream reaction success, patentability, and regulatory compliance. The presence of multiple substituents on the pyridine ring necessitates a sophisticated analytical approach to prevent misidentification with structural isomers.

The core principle of modern structure elucidation is one of orthogonal confirmation. No single technique is sufficient; instead, we build a self-validating system where the weaknesses of one

method are covered by the strengths of another. Mass spectrometry provides the molecular formula, infrared spectroscopy identifies key functional groups, and a suite of 1D and 2D NMR experiments maps the precise atomic connectivity.


Molecular Properties Summary

A foundational overview of the target analyte's properties is the first step in any analytical campaign.

Property	Value	Source
CAS Number	89488-29-9	[2] [3]
Molecular Formula	C ₆ H ₆ BrNO	[2] [3]
Molecular Weight	188.02 g/mol	[3]
Monoisotopic Mass	186.96328 Da	[3]
Appearance	Light-yellow to yellow to brown solid or liquid	[1]
Purity (Typical)	≥95%	[1]

Integrated Analytical Workflow

The logical flow for elucidating an unknown or verifying a known structure follows a deliberate sequence. We begin with low-resolution, high-throughput methods to confirm mass and elemental composition, followed by functional group analysis, and conclude with high-resolution mapping of the molecular skeleton.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for the structure elucidation of **2-bromo-4-methoxypyridine**.

Mass Spectrometry (MS) for Formula Confirmation

Expertise & Causality: MS is the first-line technique because it directly measures the mass-to-charge ratio (m/z), providing the most rapid and accurate confirmation of molecular weight and, with high resolution, the elemental formula. For a halogenated compound, MS is particularly powerful due to the characteristic isotopic distribution of bromine.

Experimental Protocol: GC-MS

This protocol is representative for obtaining electron ionization (EI) mass spectra for volatile compounds like the target analyte.[4]

- Sample Preparation: Prepare a dilute solution (~1 mg/mL) of **2-bromo-4-methoxypyridine** in a volatile solvent such as dichloromethane or ethyl acetate.
- GC-MS System Parameters:
 - Injector: 250 °C, Split mode (e.g., 50:1).
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - Oven Program: Initial temperature of 60 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).
 - MS Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 350.
 - Source Temperature: 230 °C.
- Injection & Acquisition: Inject 1 μ L of the sample solution and acquire the data.
- Data Analysis: Extract the mass spectrum from the total ion chromatogram (TIC) peak corresponding to the analyte.

Data Analysis and Interpretation

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the elemental composition.

- Molecular Formula Confirmation: The experimental monoisotopic mass was found to be 187.9708 for the $[M+H]^+$ ion.[2] This correlates exceptionally well with the calculated mass of 187.9711 for $C_6H_7BrNO^+$, confirming the molecular formula.[2]
- Bromine Isotope Pattern: A key validation checkpoint is the presence of two major peaks in the molecular ion cluster, separated by 2 m/z units, with nearly equal intensity (1:1 ratio).

This is the signature of a molecule containing a single bromine atom (^{50.50%} ⁷⁹Br and ^{49.50%} ⁸¹Br). The expected peaks would be at m/z 187 and 189.

- Fragmentation Analysis: Under EI conditions, predictable fragmentation supports the structure. Key expected fragments for **2-bromo-4-methoxypyridine** include:
 - [M-Br]⁺ (m/z 108): Loss of the bromine radical, a common fragmentation for bromo-aromatics.
 - [M-CH₃]⁺ (m/z 172/174): Loss of a methyl radical from the methoxy group.
 - [M-CHO]⁺ (m/z 158/160): Loss of a formyl radical, often seen with methoxy-aromatics.

Infrared (IR) Spectroscopy for Functional Group Analysis

Expertise & Causality: FT-IR spectroscopy is a rapid, non-destructive technique that probes the vibrational frequencies of chemical bonds. It serves as a crucial "fingerprinting" method to confirm the presence of the expected functional groups (aromatic ring, ether linkage, C-H bonds) and the absence of unexpected ones (e.g., -OH or C=O).

Experimental Protocol: FT-IR (Thin Film)

This protocol is suitable for liquid samples or low-melting solids.[\[4\]](#)

- Background Acquisition: Ensure the sample chamber is clean and empty. Run a background scan to measure atmospheric H₂O and CO₂; this will be automatically subtracted from the sample spectrum.
- Sample Preparation: Place one drop of the neat sample onto a polished salt plate (NaCl or KBr). Carefully place a second plate on top to create a thin, uniform liquid film.
- Data Acquisition: Place the salt plate assembly in the spectrometer's sample holder. Acquire the spectrum, co-adding 16-32 scans to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.

- Data Processing: The instrument software will generate the final transmittance or absorbance spectrum. Label the major absorption peaks.

Data Analysis and Interpretation

The experimental FT-IR spectrum shows several key absorption bands that are consistent with the proposed structure.[2]

Wavenumber (cm ⁻¹)	Assignment	Functional Group	Rationale
2956, 2925, 2851	C-H Asymmetric & Symmetric Stretching	Methyl (sp ³) & Aromatic (sp ²)	Confirms the presence of both methoxy and aromatic C-H bonds.
~1580-1450	C=C and C=N Ring Stretching	Pyridine Ring	Characteristic vibrations for aromatic and heteroaromatic rings.
~1250-1200	C-O-C Asymmetric Stretching	Aryl-alkyl ether	Strong, characteristic absorption confirming the methoxy group's ether linkage.
~1050-1020	C-O-C Symmetric Stretching	Aryl-alkyl ether	A second, often weaker, band supporting the ether assignment.
Below 800	C-Br Stretching	Bromo-pyridine	The C-Br bond vibration typically appears in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of ^1H and ^{13}C atoms. For substituted pyridines, where subtle electronic effects dictate chemical shifts, a multi-pronged NMR approach is not just beneficial, but essential for unambiguous assignment.

Experimental Protocol: General NMR

- **Sample Preparation:** Dissolve 10-20 mg of **2-bromo-4-methoxypyridine** in ~0.6 mL of deuterated chloroform (CDCl_3).^[5] CDCl_3 is a good first choice for its solubilizing power and well-defined residual solvent peaks for calibration.
- ^1H NMR Acquisition: On a ≥ 300 MHz spectrometer, acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 8-16) should be used to achieve a good signal-to-noise ratio.^[5]
- $^{13}\text{C}\{^1\text{H}\}$ NMR Acquisition: Using a proton-decoupled pulse program, acquire the carbon spectrum. Due to the low natural abundance of ^{13}C , a greater number of scans (e.g., 128-1024) and a short relaxation delay (1-2 s) are required.^[5]
- **Data Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the ^1H spectrum to the residual CHCl_3 peak at δ 7.26 ppm and the ^{13}C spectrum to the CDCl_3 triplet at δ 77.16 ppm.^[4]

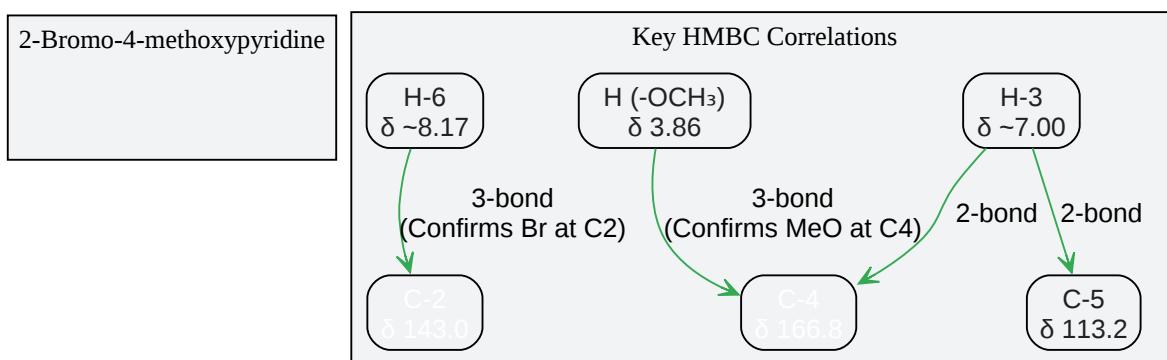
^1H NMR Analysis: The Proton Skeleton

The proton NMR spectrum provides the first direct view of the substitution pattern. The experimental data shows three distinct aromatic signals and one methyl signal, consistent with the structure.^[2]

Proton Assignment	Experimental δ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale for Assignment
H-6	8.16 - 8.18	Doublet (d)	6.0	Most downfield proton due to proximity to the electronegative nitrogen atom. Coupled only to H-5 (ortho coupling).
H-3	7.00 - 7.01	Doublet (d)	2.4	Shielded relative to H-6. Coupled only to H-5 (meta coupling), resulting in a small J value.
H-5	6.78 - 6.80	Doublet of Doublets (dd)	5.9, 2.4	Most upfield aromatic proton, influenced by the electron-donating methoxy group. Split by both H-6 (ortho, large J) and H-3 (meta, small J).
$-\text{OCH}_3$	3.86	Singlet (s)	N/A	Characteristic chemical shift for a methoxy group on an aromatic ring. No adjacent protons, hence a singlet.

¹³C NMR Analysis: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum reveals six distinct carbon signals, as expected for the molecule's symmetry.^[2] DEPT-135 or DEPT-90 experiments would be used to empirically distinguish between quaternary (C), methine (CH), and methyl (CH₃) carbons, but we can assign them logically based on established chemical shift principles.


Carbon Assignment	Experimental δ (ppm)	Carbon Type (Predicted)	Rationale for Assignment
C-4	166.8	Quaternary (C)	Most downfield signal. Directly attached to the highly electron-donating oxygen atom, causing significant deshielding.
C-6	150.6	Methine (CH)	Downfield CH carbon, adjacent to the electronegative nitrogen.
C-2	143.0	Quaternary (C)	Downfield quaternary carbon, directly attached to the electronegative bromine atom (heavy atom effect).
C-5	113.2	Methine (CH)	Shielded CH carbon, influenced by the electron-donating effect of the para-methoxy group.
C-3	110.2	Methine (CH)	Most shielded aromatic carbon, ortho to the strongly donating methoxy group.
$-\text{OCH}_3$	55.6	Methyl (CH_3)	Typical chemical shift for a methoxy group carbon.

2D NMR: Unambiguous Confirmation of Connectivity

While 1D NMR provides strong evidence, 2D NMR experiments provide definitive proof of the atomic connections. They are the final arbiter in any rigorous structure elucidation.^[6]

- COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For **2-bromo-4-methoxypyridine**, a COSY spectrum would show a cross-peak between the signals at δ 8.17 (H-6) and δ 6.79 (H-5), and another between δ 6.79 (H-5) and δ 7.00 (H-3). This confirms the H6-H5-H3 connectivity path.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It would show the following key correlations: δ 8.17 (¹H) \rightarrow δ 150.6 (¹³C); δ 6.79 (¹H) \rightarrow δ 113.2 (¹³C); δ 7.00 (¹H) \rightarrow δ 110.2 (¹³C); and δ 3.86 (¹H) \rightarrow δ 55.6 (¹³C). This definitively links the proton and carbon assignments.
- HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the full molecular puzzle, as it shows correlations between protons and carbons that are 2 or 3 bonds away.^[6] It is essential for placing the substituents and quaternary carbons.

The following diagram illustrates the key HMBC correlations that would provide final, unequivocal proof of the structure.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Bromo-4-methoxypyridine | 89488-29-9 [sigmaaldrich.com]
- 2. 2-Bromo-4-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Bromo-4-methoxypyridine | C6H6BrNO | CID 4738484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [2-Bromo-4-methoxypyridine structure elucidation]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b110594#2-bromo-4-methoxypyridine-structure-elucidation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com